An In-depth Technical Guide to Methyltetrazine-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-Acid is a heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug delivery, and diagnostics. Its unique architecture, combining a highly stable and reactive methyltetrazine moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a versatile carboxylic acid handle, makes it an invaluable tool for the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation.
The core utility of Methyltetrazine-PEG4-Acid lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry. This "click" reaction, particularly with a trans-cyclooctene (B1233481) (TCO) partner, is renowned for its exceptionally fast kinetics and high specificity, enabling the formation of stable covalent bonds in complex biological milieu without interfering with native cellular processes.[1][2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the PEG4 spacer improves aqueous solubility and minimizes steric hindrance.[3]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of Methyltetrazine-PEG4-Acid is crucial for its effective implementation in experimental workflows. The following table summarizes its key specifications.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₈N₄O₇ | [3] |
| Molecular Weight | 436.56 g/mol | [3] |
| CAS Number | 1802907-91-0 | [3] |
| Appearance | Red crystalline solid | [3] |
| Purity | >95% (as determined by HPLC) | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3] |
| Storage Conditions | Store at -20°C, desiccated | [3] |
Mechanism of Action: A Dual-Functionality Approach
Methyltetrazine-PEG4-Acid enables a two-pronged approach to bioconjugation, leveraging two distinct and orthogonal chemical reactions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The tetrazine ring is the bioorthogonal reactive group, which undergoes a rapid and highly selective [4+2] cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast second-order rate constants, typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature, without the need for a catalyst, and releases nitrogen gas as the only byproduct.[5]
Caption: IEDDA reaction between Methyltetrazine and TCO.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.
Caption: Amide bond formation via EDC/NHS activation.
Quantitative Data: Reaction Kinetics and Stability
The performance of Methyltetrazine-PEG4-Acid in bioconjugation is underpinned by its favorable reaction kinetics and stability.
Reaction Kinetics
The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known. The second-order rate constants are highly dependent on the specific TCO derivative and reaction conditions.
| Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| trans-cyclooctene (TCO) | ~2,000 - 30,000 | Aqueous media, pH 7.4 | [4],[5] |
| Norbornene | ~1 | Aqueous media | [8] |
Stability
The methyl group on the tetrazine ring significantly enhances its stability in aqueous environments compared to unsubstituted tetrazines.[2] While specific long-term stability data for Methyltetrazine-PEG4-Acid in biological media is not extensively published, studies on closely related methyl-phenyl-tetrazine derivatives have demonstrated high stability.
| Condition | Stability Assessment | Reference(s) |
| Aqueous Buffer (PBS, pH 7.4) | More stable than pyridyl- and pyrimidyl-substituted tetrazines; >75% remaining after 12 hours at 37°C. | [9] |
| Cell Growth Medium (with 10% FBS) | >95% of a methyl-phenyl-tetrazine remained after 12 hours at 37°C. | [10] |
| Presence of Glutathione (GSH) | A tetrazine derivative showed 77% remaining after 3 days in the presence of 5 mM GSH. | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of Methyltetrazine-PEG4-Acid to amine-containing biomolecules.
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of an Antibody with Methyltetrazine-PEG4-Acid
This protocol describes the covalent attachment of Methyltetrazine-PEG4-Acid to an antibody via its primary amine groups.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Methyltetrazine-PEG4-Acid
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO
-
Spin Desalting Columns (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation of Methyltetrazine-PEG4-Acid:
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO.
-
In a separate microcentrifuge tube, add a 50- to 100-fold molar excess of Methyltetrazine-PEG4-Acid to the Activation Buffer.
-
Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS (relative to the Methyltetrazine-PEG4-Acid) to the Methyltetrazine-PEG4-Acid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Antibody:
-
Immediately add the activated Methyltetrazine-PEG4-NHS ester solution to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted Methyltetrazine-PEG4-Acid and byproducts by purifying the conjugate using a spin desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration).
-
Caption: Experimental workflow for antibody conjugation.
Applications in Research and Development
The unique properties of Methyltetrazine-PEG4-Acid make it a versatile tool for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Pre-targeted Imaging: A two-step in vivo imaging strategy where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe).[5]
-
Protein Labeling and Tracking: For studying protein localization, trafficking, and interactions in live cells.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
-
PROTACs and Molecular Glues: Construction of complex molecular architectures for targeted protein degradation.
Conclusion
Methyltetrazine-PEG4-Acid stands out as a robust and efficient heterobifunctional linker for modern bioconjugation. Its combination of a highly stable and reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile carboxylic acid handle provides researchers with a powerful tool for the precise construction of complex bioconjugates. The detailed understanding of its properties and the application of optimized experimental protocols, as outlined in this guide, will enable scientists and drug developers to fully leverage its potential in advancing therapeutic and diagnostic innovations.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02610F [pubs.rsc.org]
